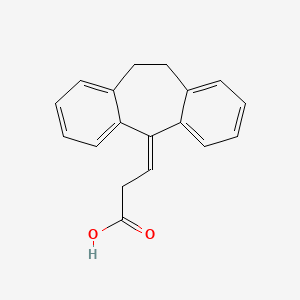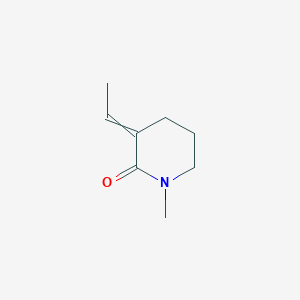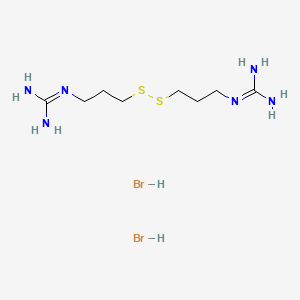
N,N'''-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a disulfide bond and guanidine groups, making it a versatile compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide typically involves the reaction of 3,1-propanedithiol with guanidine in the presence of a suitable oxidizing agent to form the disulfide bond. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain high-purity N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizing agent for certain reactions.
Biology: Employed in studies involving protein folding and disulfide bond formation.
Medicine: Investigated for its potential radioprotective properties and as a chemopreventive agent.
Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations.
Wirkmechanismus
The mechanism of action of N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide involves its ability to interact with biological molecules through its disulfide and guanidine groups. It can stabilize proteins by forming disulfide bonds and can also act as a scavenger of reactive oxygen species, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’‘’-(Dithiodi-2,1-ethanediyl)bisguanidine: Similar structure with a shorter carbon chain.
N,N’‘’-(Dithiodi-2,1-ethanediyl)bis-1,3-propanediamine: Known for its radioprotective properties.
Uniqueness
N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide is unique due to its specific disulfide bond and guanidine groups, which confer distinct chemical reactivity and biological activity. Its longer carbon chain compared to similar compounds may influence its stability and interaction with biological molecules.
Eigenschaften
CAS-Nummer |
40775-03-9 |
|---|---|
Molekularformel |
C8H22Br2N6S2 |
Molekulargewicht |
426.2 g/mol |
IUPAC-Name |
2-[3-[3-(diaminomethylideneamino)propyldisulfanyl]propyl]guanidine;dihydrobromide |
InChI |
InChI=1S/C8H20N6S2.2BrH/c9-7(10)13-3-1-5-15-16-6-2-4-14-8(11)12;;/h1-6H2,(H4,9,10,13)(H4,11,12,14);2*1H |
InChI-Schlüssel |
ANILMHFXORVZOV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=C(N)N)CSSCCCN=C(N)N.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


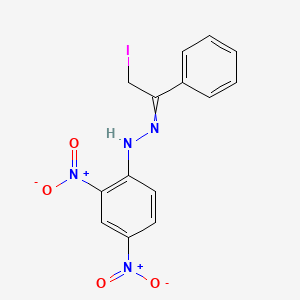
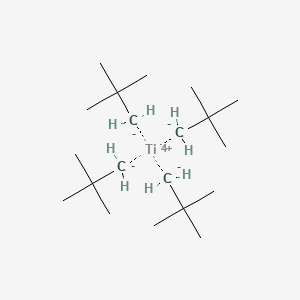

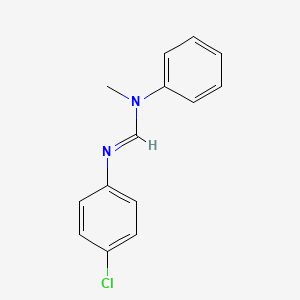





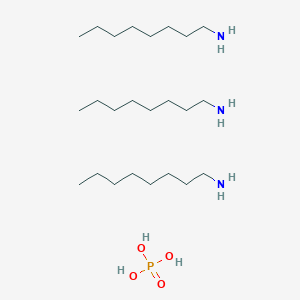
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)
